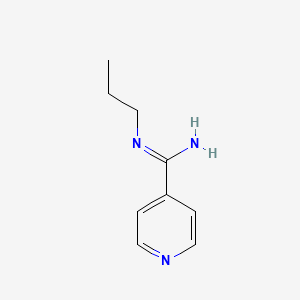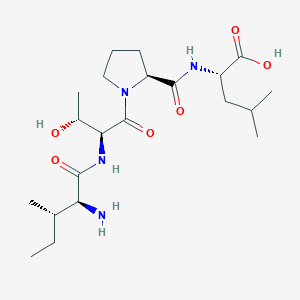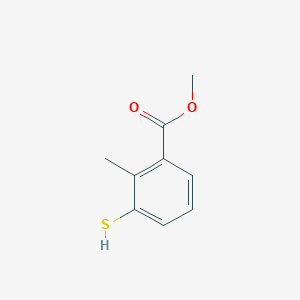![molecular formula C15H30O3Si B14255043 Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate CAS No. 214040-52-5](/img/structure/B14255043.png)
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is an organic compound that features a trimethylsilyl group, a hydroxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trimethylsilylethanol with a suitable carboxylic acid derivative under acidic conditions to form the ester . The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxy site. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxytetracosanoate: Similar in structure but with a different ester group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Shares the trimethylsilyl group but differs in the overall structure and reactivity.
Uniqueness
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the trimethylsilyl group offers protection and stability, while the ester and hydroxy groups allow for further functionalization.
Propriétés
Numéro CAS |
214040-52-5 |
|---|---|
Formule moléculaire |
C15H30O3Si |
Poids moléculaire |
286.48 g/mol |
Nom IUPAC |
ethyl 9-hydroxy-2-(trimethylsilylmethyl)non-2-enoate |
InChI |
InChI=1S/C15H30O3Si/c1-5-18-15(17)14(13-19(2,3)4)11-9-7-6-8-10-12-16/h11,16H,5-10,12-13H2,1-4H3 |
Clé InChI |
XKEVCRCFBQPWJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCCCCCCO)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)


![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)


![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)



